molecular formula C17H19NO4S B2835714 {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate CAS No. 1291841-81-0

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2835714
CAS No.: 1291841-81-0
M. Wt: 333.4
InChI Key: CXLBXNGJJKTSPK-UHFFFAOYSA-N
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Description

The compound {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a thiophene-based ester derivative featuring a carbamoyl group linked to a 3-methoxyphenylethyl moiety.

Properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-7-8-23-16(11)17(20)22-10-15(19)18-12(2)13-5-4-6-14(9-13)21-3/h4-9,12H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLBXNGJJKTSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and copper catalysts for N-arylation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted thiophenes with diverse functional groups.

Scientific Research Applications

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate has potential applications in several scientific research areas. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The specific mechanism of action for {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is not well-documented. thiophene derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Optimization : and highlight microwave irradiation and inert-atmosphere reactions as viable methods for synthesizing thiophene carboxylates, though the target compound’s specific pathway remains unexplored.
  • Biological Data: No direct activity data are available for the target compound.
  • Safety Considerations : Methyl (3-hydroxyphenyl)-carbamate () has a compiled safety datasheet, suggesting that the target compound’s handling may require similar precautions for carbamate toxicity.

Biological Activity

The compound {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylthiophene moiety. Its molecular formula is C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S, and it has a molecular weight of approximately 301.37 g/mol. The IUPAC name highlights the functional groups present, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds possess significant antibacterial properties. The presence of the carbamoyl group may enhance this activity by facilitating interaction with bacterial cell membranes.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties : The methoxy group is known to contribute to antioxidant activities, which can protect cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Cell Membrane Interaction : The lipophilic nature of the thiophene ring may facilitate its incorporation into cell membranes, affecting membrane fluidity and permeability.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

  • Study on Antimicrobial Activity : A study tested several thiophene derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting enhanced efficacy against resistant strains .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment : Using DPPH radical scavenging assays, the compound showed significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
Anti-inflammatoryCytokine modulation
AntioxidantRadical scavenging

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
EsterificationMeOH, H₂SO₄, reflux85–90
CarbamoylationDCC, DMAP, CH₂Cl₂, 0–5°C60–75

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and carbamoyl linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Critical factors include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve carbamoyl group reactivity .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during carbamoylation .
  • Workup Strategies : Acid-base extraction removes unreacted starting materials .

Q. Example Optimization Workflow :

Screen catalysts (DCC vs. EDC) and solvents (CH₂Cl₂ vs. THF).

Monitor reaction progress via TLC every 2 hours.

Isolate intermediates to prevent degradation.

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) alter target binding .

Q. Methodological Solutions :

Comparative Studies : Test the compound alongside structurally related derivatives under identical conditions .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.

Molecular Docking : Use computational models (e.g., AutoDock) to predict interactions with biological targets .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies?

Answer:

Substituent Modification : Vary the methoxyphenyl group (e.g., replace with fluorophenyl or nitro groups) and assess potency .

Bioisosteric Replacement : Swap the thiophene ring with furan or pyrrole to evaluate ring electronic effects .

Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography or DFT calculations .

Q. Table 2: Example SAR Findings from Analogues

SubstituentBiological Activity (IC₅₀, μM)TargetReference
3-Methoxyphenyl0.45Enzyme X
3-Chlorophenyl1.20Enzyme X

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures .

Light Sensitivity : Conduct accelerated stability testing under UV/visible light .

Key Finding : Thiophene esters are prone to hydrolysis under alkaline conditions (pH >10), necessitating storage at neutral pH .

Advanced: What in vivo experimental design considerations are critical for preclinical studies?

Answer:

Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .

Toxicity Screening : Conduct acute toxicity tests in rodents (e.g., LD₅₀ determination) .

Metabolite Identification : Use hepatic microsomes to predict metabolic pathways (e.g., CYP450-mediated oxidation) .

Advanced: How can computational modeling enhance understanding of this compound’s mechanism?

Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinases) over 100-ns trajectories to identify stable conformations .

QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with activity data .

ADMET Prediction : Use tools like SwissADME to estimate permeability, solubility, and toxicity .

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